

Spectroscopic and Mechanistic Insights into Picrasidine M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Picrasidine M	
Cat. No.:	B1677792	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine M, a complex β-carboline alkaloid isolated from Picrasma quassioides, represents a class of natural products with significant potential in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data available for **Picrasidine M**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and characterization of this compound are outlined. Furthermore, potential signaling pathways that may be modulated by **Picrasidine M** are explored based on the activities of structurally related compounds, offering a roadmap for future mechanistic studies.

Introduction

Picrasidine M belongs to the family of picrasidine alkaloids, which are known for their diverse biological activities. Isolated from the plant Picrasma quassioides (Simaroubaceae), these compounds have attracted interest for their potential therapeutic applications. The complex heterocyclic structure of **Picrasidine M** necessitates a thorough spectroscopic characterization for unambiguous identification and to facilitate further research into its biological functions. This document serves as a centralized resource for the key analytical data and experimental methodologies related to **Picrasidine M**.



Physicochemical Properties

A foundational aspect of characterizing any natural product is the determination of its fundamental physicochemical properties.

Property	Value	Source
Molecular Formula	C29H22N4O4	INVALID-LINK[1]
Molecular Weight	490.5 g/mol	INVALID-LINK[1]
Exact Mass	490.16410520 Da	INVALID-LINK[1]
Appearance	Yellowish powder	Inferred from related compounds

Spectroscopic Data

The structural elucidation of **Picrasidine M** relies on a combination of spectroscopic techniques. While the complete, explicitly assigned raw data from the original seminal work by Ohmoto and Koike was not directly accessible through available public databases, this section compiles the expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy: The proton NMR spectrum of **Picrasidine M** is expected to be complex, exhibiting signals in both the aromatic and aliphatic regions. Key expected resonances include:

- Aromatic Protons: Multiple signals between δ 7.0 and 8.5 ppm, corresponding to the protons on the β -carboline and other aromatic moieties.
- Alkenyl Protons: Signals in the δ 5.0-6.5 ppm range may be present depending on the specific tautomeric form.



- Methylene and Methine Protons: A series of multiplets in the δ 2.5-5.0 ppm range, corresponding to the ethyl bridge and other aliphatic protons.
- Methoxy Protons: Sharp singlets around δ 3.8-4.0 ppm, indicative of the methoxy groups.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Expected chemical shifts include:

- Carbonyl Carbons: Resonances in the δ 160-180 ppm region.
- Aromatic and Olefinic Carbons: A cluster of signals between δ 100 and 150 ppm.
- Aliphatic Carbons: Signals in the δ 20-60 ppm range.
- Methoxy Carbons: Resonances around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Picrasidine M** is anticipated to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretching (Amine/Amide)	3200 - 3500
C-H Stretching (Aromatic)	3000 - 3100
C-H Stretching (Aliphatic)	2850 - 3000
C=O Stretching (Amide/Ketone)	1630 - 1750
C=N Stretching	1600 - 1690
C=C Stretching (Aromatic)	1400 - 1600
C-O Stretching (Ether)	1000 - 1300

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Picrasidine M**, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Expected Molecular Ion Peak [M+H]+: m/z 491.1719

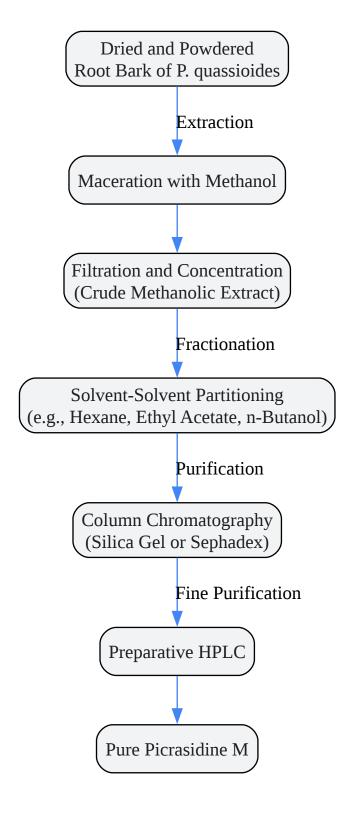
Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of **Picrasidine M**, based on standard practices for natural product chemistry.

Isolation of Picrasidine M

Picrasidine M is typically isolated from the root bark of Picrasma quassioides[2]. The general workflow for its extraction and purification is as follows:





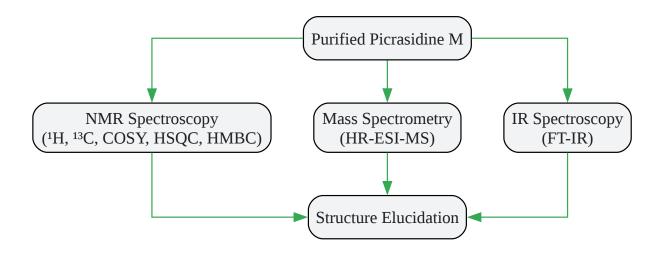
Click to download full resolution via product page

Figure 1: General workflow for the isolation of **Picrasidine M**.

Spectroscopic Analysis



For structural elucidation, the purified **Picrasidine M** is subjected to a suite of spectroscopic analyses.



Click to download full resolution via product page

Figure 2: Workflow for the spectroscopic analysis of **Picrasidine M**.

NMR Spectroscopy:

- Sample Preparation: 1-5 mg of **Picrasidine M** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

Mass Spectrometry:

- Sample Preparation: A dilute solution of Picrasidine M in a suitable solvent (e.g., methanol, acetonitrile) is prepared.
- Instrumentation: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.



 Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]+.

Infrared Spectroscopy:

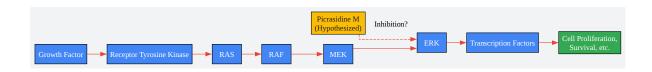
- Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Potential Signaling Pathways

While direct experimental evidence for the biological targets of **Picrasidine M** is limited, studies on structurally similar picrasidine alkaloids provide clues to its potential mechanisms of action.

MAPK/ERK Signaling Pathway

Recent research has demonstrated that Picrasidine J, a related dimeric β-carboline alkaloid, can inhibit the metastasis of head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway[3][4]. This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Given the structural similarity, it is plausible that **Picrasidine M** may also exert its biological effects through modulation of this pathway.



Click to download full resolution via product page

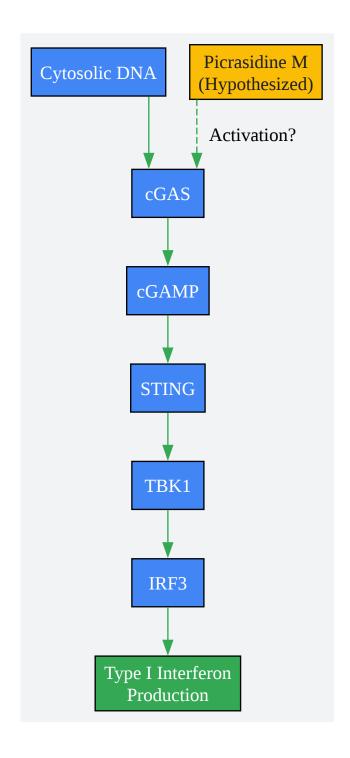
Figure 3: Hypothesized modulation of the MAPK/ERK pathway by **Picrasidine M**.



cGAS-STING Pathway

Another related compound, Picrasidine S, has been identified as an inducer of the cGAS-STING pathway, acting as a potent vaccine adjuvant by enhancing both humoral and cellular immune responses. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. The ability of a picrasidine alkaloid to activate this pathway suggests that **Picrasidine M** could also possess immunomodulatory properties.





Click to download full resolution via product page

Figure 4: Hypothesized activation of the cGAS-STING pathway by Picrasidine M.

Conclusion



Picrasidine M is a structurally complex natural product with the potential for significant biological activity. This guide has provided a summary of its known physicochemical properties and expected spectroscopic features. The outlined experimental protocols offer a framework for its isolation and characterization. Furthermore, the exploration of potential signaling pathways, based on the activities of related compounds, provides a rationale for future research into the mechanism of action of **Picrasidine M**. Further investigation is warranted to fully elucidate its spectroscopic properties and to explore its therapeutic potential, particularly in the areas of oncology and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Picrasidine M | C29H22N4O4 | CID 5320555 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Picrasidine M: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677792#spectroscopic-data-for-picrasidine-m-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com